molecular formula C13H16ClNO2 B2948938 N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide CAS No. 795290-86-7

N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2948938
CAS No.: 795290-86-7
M. Wt: 253.73
InChI Key: JPRPQXWYQYKBOO-UHFFFAOYSA-N
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Description

“N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide” is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . The compound is in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H16ClNO2/c1-13(2,3)12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) . This code provides a unique representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 85-86 degrees Celsius . It is stored at room temperature and is in powder form .

Safety and Hazards

The safety information for “N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for “N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide” are not mentioned in the literature, similar compounds have been studied for their potential as antimicrobial and anticancer agents . These studies suggest that such compounds could be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRPQXWYQYKBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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